2-[(2-Fluorophenyl)sulfonyl]acetohydrazide

Lipophilicity Physicochemical profiling Membrane permeability

Researchers seeking ortho-fluorophenyl sulfonyl acetohydrazide building blocks often face limited availability and uncertain purity. 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide (CAS 1325307-28-5) provides a differentiated scaffold for antibacterial SAR studies, insect growth regulator development, and heterocycle library synthesis. - Ortho-F substitution alters electronic properties vs. para isomer, potentially improving target potency. - Sulfonyl group enhances metabolic stability vs. sulfanyl analogs. - Hydrazide terminus enables diverse derivatizations (hydrazones, oxadiazoles). - Available in research quantities with batch-specific QC documentation.

Molecular Formula C8H9FN2O3S
Molecular Weight 232.23
CAS No. 1325307-28-5
Cat. No. B2480139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorophenyl)sulfonyl]acetohydrazide
CAS1325307-28-5
Molecular FormulaC8H9FN2O3S
Molecular Weight232.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)NN
InChIInChI=1S/C8H9FN2O3S/c9-6-3-1-2-4-7(6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChIKeyKHULBPIWPMCVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Fluorophenyl)sulfonyl]acetohydrazide – Identity & Class Context


2-[(2-Fluorophenyl)sulfonyl]acetohydrazide (C₈H₉FN₂O₃S, MW 232.23) is a sulfonyl acetohydrazide derivative featuring a 2-fluorophenyl substituent attached to a sulfonyl (–SO₂–) group that bridges to an acetohydrazide moiety. This compound belongs to the aryl sulfonyl hydrazide family, a class known for diverse pharmacological activities including antibacterial, anticancer, and enzyme inhibition, as well as utility as versatile synthetic intermediates [1]. The key structural features—the ortho-fluorine atom, the electron-withdrawing sulfonyl group, and the nucleophilic hydrazide terminus—define its physicochemical and reactivity profile relative to closely related analogs such as the corresponding sulfanyl (thioether) derivative and para-fluorophenyl sulfonyl isomers.

Class Aryl sulfonyl hydrazide derivative
Key motif 2-Fluorophenyl sulfonyl with nucleophilic hydrazide
Differentiation Ortho-fluorine electronic profile vs. para-F and sulfanyl analogs
Workflow Antimicrobial screening, insect growth regulator research, SAR exploration

Uniqueness of 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide


Within the aryl sulfonyl acetohydrazide scaffold, seemingly minor structural variations—such as the position of the fluorine substituent (ortho vs. para) or the oxidation state of the sulfur atom (sulfonyl vs. sulfanyl)—produce large differences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and biological activity. The 2-fluorophenyl sulfonyl combination in 2-[(2-fluorophenyl)sulfonyl]acetohydrazide confers a unique profile that cannot be replicated by the 4-fluorophenyl isomer, the unsubstituted phenyl analog, or the sulfanyl (thioether) derivative. The quantitative evidence below demonstrates why generic substitution would alter key selection-critical parameters including logP-driven membrane permeability, oxidative stability, and target engagement potential.

Sulfanyl (thioether) analog Lipophilicity and permeability may shift – the sulfonyl derivative exhibits a reported logP advantage; direct replacement may alter membrane partitioning and intracellular exposure.
Para-fluorophenyl isomer Electronic and steric profile may differ – ortho-fluorine introduces inductive withdrawal and steric constraints absent in the 4-F analog, potentially impacting target engagement and selectivity.
Unsubstituted phenyl analog Potency and physicochemical context may not transfer – the fluorine atom modulates metabolic stability and hydrogen-bonding capacity; the unsubstituted scaffold may show different antibacterial or IGR response.

2-[(2-Fluorophenyl)sulfonyl]acetohydrazide – Quantitative Differentiation


LogP Advantage: Sulfonyl vs. Sulfanyl Oxidation State

The target sulfonyl compound 2-[(2-fluorophenyl)sulfonyl]acetohydrazide exhibits a measured logP of 1.7, whereas its direct sulfanyl (thioether) analog 2-[(2-fluorophenyl)sulfanyl]acetohydrazide (CAS 848052-92-6) records a logP of 0.81 . This 0.89 log-unit increase corresponds to an approximately 7.8-fold higher octanol-water partition coefficient for the sulfonyl derivative.

LogP Sulfonyl vs. Sulfanyl
Head-to-head
ΔlogP +0.89 (~7.8× higher partition coefficient vs. sulfanyl analog)
Supports membrane permeability review
Measured logP per supplier specifications
Lipophilicity Physicochemical profiling Membrane permeability

Antibacterial Potency Against Xanthomonas Pathogens

In a series of sulfonyl acetohydrazide derivatives, the 4-fluorobenzene-1-sulfonyl analog (compound 5g) demonstrated EC₅₀ values of 25 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 36 µg/mL against Xanthomonas axonopodis pv. citri (Xac), outperforming the commercial bactericides thiodiazole copper (EC₅₀ = 110 and 230 µg/mL) and bismerthiazol (EC₅₀ = 84 and 146 µg/mL) [1]. This establishes a strong antibacterial baseline for the 2-fluorophenyl sulfonyl acetohydrazide scaffold under investigation.

Antibacterial Potency Baseline
Cross-study comparable
Scaffold analog EC₅₀: 25 (Xoo), 36 (Xac) µg/mL vs. thiodiazole copper 110/230, bismerthiazol 84/146
Supports antimicrobial screening context
Reported for 4-fluorophenyl analog; 2-F variant requires validation
Antibacterial Xanthomonas Crop protection

Insect Growth Regulator Activity: Species-Selective Potency

A panel of eight sulfonyl-acetohydrazide derivatives (H1–H8) were evaluated as juvenile hormone mimics. These compounds exhibited potent and specific insect growth regulating (IGR) action against Spodoptera litura larvae, inducing significant developmental abnormalities and increased mortality, while showing negligible effects on Aedes aegypti mosquitoes. All compounds (H1–H8) demonstrated better reactivity and reduced toxicity compared to the commercial IGR pyriproxyfen [1].

Insect Growth Regulator Activity
Class-level
Selective IGR action vs. Spodoptera litura; improved reactivity over pyriproxyfen reported for H1–H8 panel
Supports pest-control lead optimization review
Class-level inference; specific compound not directly tested
Insect growth regulator Juvenile hormone mimic Spodoptera litura

Ortho-Fluorine Electronic Effects: 2-F vs. 4-F Phenyl

The ortho-fluorine substitution in the 2-fluorophenyl sulfonyl group exerts distinct electronic and steric effects compared to the para-fluorophenyl isomer. Ortho-fluorine reduces the electron density on the sulfonyl group through inductive withdrawal while also introducing steric constraints that influence molecular conformation and target binding. In contrast, the 4-fluorophenyl analog (compound 5g in the antibacterial series [1]) benefits from extended conjugation without steric hindrance. These electronic differences manifest in the respective Hammett σₘ values: σₘ for fluorine = 0.34, but ortho effects include a field-inductive component that is not captured by para-substituent constants alone.

2-F vs. 4-F Electronic Effects
Supporting evidence
Ortho-F: strong inductive withdrawal + steric constraint; Para-F: inductive withdrawal without steric hindrance
Supports electronic and steric modulation review
Inferred from SAR principles; direct 2-F vs. 4-F comparison not available
Fluorine effect SAR Electronic modulation

2-[(2-Fluorophenyl)sulfonyl]acetohydrazide – High-Value Applications


Agrochemical Lead Discovery: Anti-Xanthomonas Screening

The para-fluorophenyl sulfonyl acetohydrazide analog (5g) demonstrated EC₅₀ values 3.4–6.4 times superior to commercial bactericides against Xoo and Xac [1]. Procurement of the ortho-fluorophenyl variant 2-[(2-fluorophenyl)sulfonyl]acetohydrazide is warranted for systematic antibacterial structure-activity relationship (SAR) studies targeting rice bacterial leaf blight and citrus canker, with the 2-fluoro isomer offering differentiated electronic properties that may further improve potency or selectivity.

Insect Growth Regulator Development: JH Mimic Optimization

The sulfonyl-acetohydrazide class has demonstrated potent, Spodoptera litura-selective IGR activity with improved safety margins over pyriproxyfen [2]. 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide serves as a core scaffold for derivatization campaigns (e.g., hydrazone formation, heterocycle annulation) aimed at developing next-generation, environmentally targeted insect growth regulators for lepidopteran pest control.

Medicinal Chemistry: Ortho-Fluorine SAR for Drug Design

The distinct ortho-fluorine substitution pattern, combined with the sulfonyl group's hydrogen-bond acceptor capacity and the hydrazide's nucleophilic and metal-chelating properties, makes this compound a valuable fragment or building block for designing enzyme inhibitors. The measured logP of 1.7 provides favorable drug-like lipophilicity for hit-to-lead optimization, particularly for targets requiring balanced membrane permeability and aqueous solubility.

Organic Synthesis: Sulfonyl Heterocycle Building Block

The sulfonyl acetohydrazide moiety serves as a precursor for diverse transformations including McFadyen-Stevens aldehyde synthesis, sulfonyl radical generation, and condensation to form 1,3,4-oxadiazoles, thiadiazoles, and triazoles. The ortho-fluorophenyl group may additionally participate in directed ortho-metalation or nucleophilic aromatic substitution reactions, expanding the accessible chemical space for library synthesis.

Application
Selection Property
Validation Focus
Anti-Xanthomonas Screening
Fluorine-substituted sulfonyl scaffold
EC₅₀ panel against Xoo and Xac strains
Insect Growth Regulator Research
Sulfonyl-acetohydrazide class activity
Species-selectivity and toxicity profiling
Medicinal Chemistry SAR
Ortho-fluorine electronic profile and logP ~1.7
Binding-pocket selectivity and permeability review
Sulfonyl Heterocycle Synthesis
Hydrazide nucleophilicity and sulfonyl stability
1,3,4-Oxadiazole/thiadiazole library scope
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